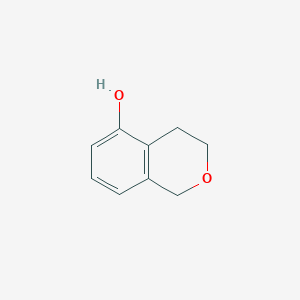

3,4-dihydro-1H-2-benzopyran-5-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-dihydro-1H-2-benzopyran-5-ol: is an organic compound with the molecular formula C9H10O2. It is a member of the benzopyran family, which is known for its diverse biological activities and applications in various fields. This compound is characterized by a benzopyran ring system with a hydroxyl group at the 5th position, making it a versatile intermediate in organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydro-1H-2-benzopyran-5-ol typically involves the hydrogenation of benzopyran derivatives. One common method is the catalytic hydrogenation of benzopyran in the presence of a palladium catalyst under mild conditions . Another approach involves the reduction of benzopyran-5-one using sodium borohydride or lithium aluminum hydride as reducing agents .

Industrial Production Methods: Industrial production of this compound often employs continuous flow hydrogenation processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: 3,4-dihydro-1H-2-benzopyran-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of benzopyran-5-one or benzopyran-5-aldehyde.

Reduction: Formation of fully saturated benzopyran derivatives.

Substitution: Formation of halogenated benzopyran derivatives.

Aplicaciones Científicas De Investigación

3,4-Dihydro-1H-2-benzopyran-5-ol exhibits several biological activities that make it a subject of interest in pharmacological research:

- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, which may contribute to reducing oxidative stress in biological systems. Studies have shown significant reductions in DPPH radical concentrations when tested in vitro.

- Anti-inflammatory Effects : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophages stimulated with lipopolysaccharides. This suggests its potential role in modulating inflammatory responses.

- Cytotoxicity Against Cancer Cells : In various cancer cell lines, this compound has been observed to induce apoptosis through the activation of caspase pathways. This positions it as a promising candidate for anticancer drug development.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications:

- Drug Development : Its unique structural features make it a valuable building block for synthesizing more complex organic molecules with potential therapeutic effects. The compound's interactions with specific molecular targets could lead to new drug formulations aimed at treating various diseases.

Industrial Applications

In addition to its biological significance, this compound is utilized in the production of specialty chemicals and materials:

- Chemical Synthesis : As a versatile intermediate, it plays a role in the synthesis of various organic compounds used in different industrial applications.

Case Study 1: Antioxidant Activity

A study focused on the antioxidant properties of this compound revealed that it effectively scavenges DPPH radicals. The results indicated that the compound could serve as an effective antioxidant agent, potentially useful in formulations aimed at combating oxidative stress-related conditions.

Case Study 2: Anti-inflammatory Effects

In vitro experiments demonstrated that treatment with this compound led to a significant decrease in IL-6 and TNF-alpha levels in macrophages stimulated by lipopolysaccharides. This finding highlights its potential application in therapeutic strategies targeting inflammatory diseases.

Case Study 3: Cytotoxicity in Cancer Cells

Research conducted on various cancer cell lines showed that this compound induced apoptosis through caspase activation. This suggests its potential as an anticancer agent and warrants further investigation into its mechanisms and efficacy.

Mecanismo De Acción

The mechanism of action of 3,4-dihydro-1H-2-benzopyran-5-ol involves its interaction with various molecular targets and pathways. The hydroxyl group at the 5th position allows it to act as an antioxidant by scavenging free radicals and reducing oxidative stress . Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines . The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Comparación Con Compuestos Similares

3,4-dihydro-1H-2-benzopyran-1-one: A ketone derivative with similar structural features but different reactivity and applications.

2H-1-benzopyran-3,4-dihydro: A closely related compound with a different substitution pattern on the benzopyran ring.

Uniqueness: 3,4-dihydro-1H-2-benzopyran-5-ol is unique due to the presence of the hydroxyl group at the 5th position, which imparts distinct chemical reactivity and biological activities. This makes it a valuable intermediate in organic synthesis and a promising candidate for various scientific research applications .

Actividad Biológica

3,4-Dihydro-1H-2-benzopyran-5-ol, also known as 3,4-dihydro-2H-1-benzopyran-5-ol, is a compound belonging to the benzopyran family. This compound has garnered attention due to its diverse biological activities, including antiarrhythmic, antitumor, antibacterial, and anti-inflammatory properties. This article provides a detailed overview of its biological activity supported by research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzopyran core with a hydroxyl group at the 5-position. Its molecular formula is C9H10O2 with a molecular weight of approximately 150.18 g/mol . The structural representation is as follows:

Antitumor Activity

Research has indicated that benzopyran derivatives exhibit significant antitumor activity. A study highlighted that out of 510 benzopyran compounds isolated from marine fungi, 33.9% demonstrated antitumor effects . These compounds interact with various cellular mechanisms to inhibit cancer cell proliferation.

Table 1: Antitumor Activity of Benzopyran Compounds

| Compound | Source | IC50 (μM) | Activity Type |

|---|---|---|---|

| Compound 3 | Marine Fungus | 24.4 | Aromatase Inhibitor |

| Compound 4 | Marine Fungus | 16.5 | Aromatase Inhibitor |

Antiarrhythmic Activity

This compound has shown potential as an antiarrhythmic agent by selectively inhibiting specific potassium channels (Kir3.x). A study reported that derivatives from this class can prolong the atrial effective refractory period (ERP) without affecting ventricular ERP, thus reducing the risk of dangerous arrhythmias .

Table 2: Inhibition Potency on Kir Channels

| Compound | Target Channel | IC50 (nM) |

|---|---|---|

| BP-G1 | Kir3.1/4 | 10–30 |

| BP-G1 | Kir3.1/2 | 55.9 |

Antibacterial and Anti-inflammatory Properties

Benzopyran compounds have also been noted for their antibacterial and anti-inflammatory activities. Approximately 32.7% of the benzopyran compounds studied exhibited antibacterial properties . The compound's mechanism often involves the inhibition of bacterial growth through disruption of cellular processes.

Case Studies

Case Study 1: Antitumor Efficacy

In a recent study involving various benzopyran derivatives, it was found that compounds exhibiting bulky substituents at certain positions enhanced cytotoxic efficacy against cancer cell lines while maintaining low cytotoxicity against normal cells .

Case Study 2: Cardiac Selectivity

Another investigation into the antiarrhythmic potential of benzopyran derivatives showed that specific compounds selectively inhibited Kir3 channels involved in cardiac action potentials without affecting other cardiac ion channels, indicating a promising therapeutic profile for arrhythmia treatment .

Propiedades

IUPAC Name |

3,4-dihydro-1H-isochromen-5-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3,10H,4-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJXGCRAXIIOLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1C(=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.